2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, a thioether linkage, and an isoxazole moiety, making it a unique structure with diverse chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Thioether Linkage: The quinazolinone intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under nucleophilic substitution conditions.
Attachment of the Isoxazole Moiety: The final step involves the reaction of the thioether intermediate with an isoxazole derivative, such as 5-methylisoxazole-3-carboxylic acid, under amide bond formation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The thioether linkage and the isoxazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include dihydroquinazoline derivatives.
Substitution: Products may include various substituted quinazolinone or isoxazole derivatives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the isoxazole moiety could modulate receptor function. The thioether linkage may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)ethanol
- 2-(3,4-Dimethoxyphenyl)acetaldehyde
- N-(3,4-Dimethoxyphenethyl)acetamide
Uniqueness
2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide is unique due to its combination of a quinazolinone core, thioether linkage, and isoxazole moiety. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in similar compounds.
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-15-12-21(27-33-15)26-22(29)14-34-24-25-18-7-5-4-6-17(18)23(30)28(24)11-10-16-8-9-19(31-2)20(13-16)32-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQYAZCLNSNPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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